molecular formula C6H7Br2N B2758668 4-Bromo-3-methylpyridine hydrobromide CAS No. 10168-00-0; 1185658-26-7

4-Bromo-3-methylpyridine hydrobromide

Cat. No.: B2758668
CAS No.: 10168-00-0; 1185658-26-7
M. Wt: 252.937
InChI Key: QHADCLCBIAHOHO-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Modern Organic Synthesis

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, and its derivatives are of immense importance in organic chemistry. sciencepublishinggroup.comdoaj.orgnih.gov The presence of the nitrogen atom imparts unique electronic properties to the aromatic ring, influencing its reactivity and making it a key component in a multitude of chemical transformations. nih.gov Pyridine scaffolds are integral to the structure of numerous biologically active molecules, including established drugs and novel therapeutic candidates. sciencepublishinggroup.comresearchgate.netscribd.com Their ability to act as ligands for metal catalysts, their basicity, and their susceptibility to various substitution patterns make them indispensable building blocks for the construction of complex molecular architectures. nih.gov The versatility of pyridine derivatives extends to materials science, where they are incorporated into polymers and dyes.

Strategic Importance of Halogenated Pyridines as Synthetic Intermediates

The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for a wide range of chemical reactions. nih.gov Halogenated pyridines, such as bromopyridines, are particularly valuable substrates in transition metal-catalyzed cross-coupling reactions. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen, providing a powerful tool for molecular diversification. mdpi.com The regiochemistry of the halogen atom on the pyridine ring is crucial, as it dictates the reactivity and the types of products that can be synthesized. nih.gov This strategic placement of a halogen allows for the selective functionalization of the pyridine core, a critical aspect in the design and synthesis of target molecules with specific properties.

Research Landscape and Specific Focus on 4-Bromo-3-methylpyridine (B157446) Hydrobromide

Within the broader class of halogenated pyridines, 4-Bromo-3-methylpyridine and its hydrobromide salt represent specific and valuable building blocks. The hydrobromide salt form offers advantages in terms of handling and stability. Research into compounds of this nature is often driven by the need for specific substitution patterns in the development of new pharmaceuticals and agrochemicals. researchgate.net While extensive literature exists on pyridine chemistry in general, the research landscape for 4-Bromo-3-methylpyridine hydrobromide is more specialized.

The synthesis of the parent compound, 3-bromo-4-methylpyridine (B15001), has been reported through various methods, including the diazotization of 3-amino-4-methylpyridine (B17607) in the presence of hydrobromic acid and sodium nitrite (B80452), or the direct bromination of 4-methylpyridine (B42270). chemicalbook.comgoogle.com The formation of the hydrobromide salt is a straightforward acid-base reaction. A patent describes a preparative method starting from 4-Methyl-3-nitropyridine (B1297851), which is reduced to 4-methyl-3-aminopyridine and then converted to the final product in a process involving hydrobromic acid. google.com

The utility of 4-Bromo-3-methylpyridine lies in its potential to undergo further chemical modifications. The bromine atom at the 4-position can be readily displaced or utilized in cross-coupling reactions, while the methyl group at the 3-position can also be a site for further functionalization. This specific arrangement of substituents makes it a valuable precursor for creating more complex substituted pyridine derivatives.

Below is a data table summarizing some of the key properties of the related free base and the hydrobromide salt.

Property4-Bromo-3-methylpyridineThis compound
CAS Number 3430-22-61185658-26-7
Molecular Formula C6H6BrNC6H7Br2N
Molecular Weight 172.02 g/mol 252.94 g/mol
Appearance Colorless to light yellow liquidSolid

This data is compiled from various chemical supplier and database sources.

While detailed spectroscopic and reactivity data for this compound is not extensively documented in peer-reviewed literature, its structural similarity to other well-studied bromopyridines suggests its significant potential as a versatile synthetic intermediate. Further research into the specific applications and reaction chemistry of this compound is warranted to fully exploit its capabilities in the synthesis of novel and functional molecules.

Properties

IUPAC Name

4-bromo-3-methylpyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHADCLCBIAHOHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185658-26-7
Record name 4-Bromo-3-methylpyridine hydrobromide
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Synthetic Methodologies for 4 Bromo 3 Methylpyridine and Its Hydrobromide Salt

Classical Approaches to Brominated Pyridine (B92270) Scaffolds

Classical synthetic routes remain fundamental in the production of brominated pyridines due to their reliability and well-documented procedures.

One of the most prominent methods for introducing a bromine atom onto a pyridine ring is through the diazotization of an amino-substituted precursor, a transformation often referred to as the Sandmeyer reaction or a related variant. wikipedia.orglscollege.ac.in This reaction allows for the conversion of an aromatic amino group into a diazonium salt, which serves as an excellent leaving group and can be subsequently displaced by a bromide nucleophile. wikipedia.orgnih.gov

A widely employed synthesis for 4-bromo-3-methylpyridine (B157446) begins with 4-methyl-3-aminopyridine. google.com The process involves converting the amino group at the 3-position into a diazonium salt, which is then substituted by a bromine atom.

Diazotization: 4-methyl-3-aminopyridine is treated with a nitrosating agent in the presence of a strong acid and a bromide source at low temperatures (typically -10°C to 0°C). google.com

Bromination: The resulting diazonium salt is unstable and readily reacts with the bromide ions in the solution to yield 4-bromo-3-methylpyridine, releasing nitrogen gas in the process. lscollege.ac.ingoogle.com

The initial starting material, 4-methyl-3-aminopyridine, can itself be prepared from 4-methyl-3-nitropyridine (B1297851) via hydrogenation reduction. google.com

The success of the diazotization-bromination sequence hinges on the specific roles of the nitrosating agent and the bromide source.

Nitrosating Agent: Sodium nitrite (B80452) (NaNO₂) is the most common nitrosating agent used in these reactions. google.comchemicalbook.comyoutube.com In an acidic environment, such as in the presence of hydrobromic acid (HBr), sodium nitrite forms nitrous acid (HNO₂). youtube.com Nitrous acid then reacts with the primary amino group of 4-methyl-3-aminopyridine to generate the crucial arenediazonium salt intermediate. youtube.com

Bromide Source: Hydrobromic acid (HBr) often serves a dual purpose in this synthesis. chemicalbook.com It provides the acidic conditions necessary for the formation of nitrous acid and the diazonium salt, and it also acts as the source of bromide ions (Br⁻) that displace the diazonium group (N₂). chemicalbook.com In some variations of the Sandmeyer reaction, a copper(I) bromide (CuBr) salt is used as a catalyst to facilitate the substitution of the diazonium group with bromide. lscollege.ac.innih.gov The copper(I) catalyst initiates the process through a single-electron transfer mechanism, which leads to the formation of an aryl radical and the loss of nitrogen gas. lscollege.ac.in

This optimized process is noted for its mild reaction conditions, ease of operation, and simple post-reaction workup, making it highly suitable for industrial-scale production. google.com The low cost of the raw materials further enhances its commercial viability. google.com

Table 1: Reaction Parameters for Diazotization-Mediated Synthesis

ParameterDetailsReference
Starting Material 4-methyl-3-aminopyridine google.com
Key Reagents Hydrobromic acid (48%), Bromine, Sodium nitrite (40% aq. solution) chemicalbook.com
Temperature -5°C to 0°C chemicalbook.com
pH Adjustment Adjusted to 9 with Sodium hydroxide google.comchemicalbook.com
Molar Yield 95% google.comchemicalbook.com

Direct halogenation offers a more direct route to brominated pyridines by introducing a bromine atom onto the pyridine ring in a single step. However, the electronic nature of the pyridine ring can make direct electrophilic substitution challenging.

A method for the direct synthesis of 3-bromo-4-methylpyridine (B15001) involves reacting 4-methylpyridine (B42270) with bromine at elevated temperatures. google.com In one procedure, 4-methylpyridine is heated to 160°C in 20% oleum (B3057394) (fuming sulfuric acid), followed by the slow addition of bromine. The reaction is maintained at 160-170°C for 15 hours, yielding 3-bromo-4-methylpyridine after workup. google.com Another approach involves heating 4-methylpyridine with aluminum chloride (AlCl₃), potassium bromide, and bromine to 120°C for an extended period. chemicalbook.com

Table 2: Comparison of Direct Halogenation Methods

MethodReagentsTemperatureYieldReference
Method 1 4-methylpyridine, Bromine, 20% Oleum160-170°C66% google.com
Method 2 4-methylpyridine, AlCl₃, KBr, Bromine120°C57% chemicalbook.com

Diazotization-Mediated Bromination Strategies

Advanced and Modern Synthetic Strategies for Pyridine Frameworks

Modern synthetic chemistry offers advanced tools for the functionalization of pyridine frameworks. While not always used for the initial synthesis of 4-bromo-3-methylpyridine, these methods are critical for its subsequent use in building more complex molecules.

The palladium-catalyzed Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. mdpi.comresearchgate.net This reaction has become a cornerstone of modern organic synthesis. In this context, 4-bromo-3-methylpyridine or its derivatives serve as ideal substrates. The bromine atom provides a reactive site for the cross-coupling reaction with various arylboronic acids. mdpi.com This allows for the efficient construction of diverse molecular architectures by attaching different functional groups to the pyridine core. mdpi.com The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base in a suitable solvent system. mdpi.com The ability to selectively functionalize the brominated pyridine makes it an invaluable intermediate in medicinal chemistry and materials science.

Cross-Coupling Methodologies in Halopyridine Synthesis

Cross-coupling reactions are a cornerstone of modern synthetic chemistry and are particularly useful for the synthesis of functionalized halopyridines. These reactions, often catalyzed by palladium or nickel, allow for the precise formation of carbon-carbon and carbon-heteroatom bonds. nih.gov For a molecule like 4-bromo-3-methylpyridine, cross-coupling might be used to introduce the methyl group onto a pre-brominated pyridine ring or, more commonly, to use the bromo-substituted pyridine as a building block for more complex molecules. rsc.orgresearchgate.net

Common cross-coupling reactions applicable to halopyridine synthesis include the Suzuki-Miyaura (using boronic acids), Stille (using organotin reagents), Negishi (using organozinc reagents), and Kumada (using Grignard reagents) couplings. nih.govorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity, especially with the electronically π-deficient pyridine ring. researchgate.net For example, an efficient procedure for coupling 3-bromopyridine (B30812) with other chloro-heteroaryl compounds has been described, yielding biaryls in high yields (74–96%). rsc.org

Table 2: Major Cross-Coupling Reactions in Halopyridine Functionalization

Reaction NameNucleophile (Organometallic Reagent)ElectrophileCatalyst (Typical)
Suzuki-Miyaura CouplingAryl/Alkyl Boronic Acid or EsterAryl/Alkyl Halide (e.g., 4-bromo-3-methylpyridine)Palladium (e.g., Pd(OAc)₂)
Stille CouplingAryl/Alkyl StannaneAryl/Alkyl HalidePalladium (e.g., Pd(PPh₃)₄)
Negishi CouplingAryl/Alkyl OrganozincAryl/Alkyl HalidePalladium or Nickel
Kumada CouplingAryl/Alkyl Grignard ReagentAryl/Alkyl HalidePalladium or Nickel

A common synthetic route to 4-bromo-3-methylpyridine itself involves the diazotization of 3-amino-4-methylpyridine (B17607) in the presence of bromide ions, a variation of the Sandmeyer reaction. A patent describes a method where 4-methyl-3-aminopyridine is reacted with an acid to form the salt, which is then cooled and treated with bromine and an aqueous sodium nitrite solution to yield 4-bromo-3-methylpyridine. google.com

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in safety, efficiency, and scalability over traditional batch processing. organic-chemistry.orgthieme-connect.com This methodology is highly applicable to the derivatization of pyridines. beilstein-journals.orgresearchgate.net Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for highly exothermic or potentially hazardous reactions. researchgate.net

Table 3: Comparison of Batch vs. Continuous Flow for Pyridine N-Oxidation

ParameterBatch ReactorContinuous Flow Microreactor
Reaction Time 12 hours3 minutes
Product Yield (3-methylpyridine N-oxide) 94%99%
Safety Profile Higher risk with exothermic reactions and accumulation of intermediatesEnhanced safety, minimal accumulation of hazardous materials researchgate.netresearchgate.net
Scalability ChallengingReadily scalable by extending operation time or parallelizing reactors organic-chemistry.org
Process Control Less precisePrecise control over temperature, flow rate, and stoichiometry organic-chemistry.org

Data adapted from studies on the N-oxidation of 3-methylpyridine (B133936). thieme-connect.com

Formation and Stabilization of the Hydrobromide Salt

The hydrobromide salt of 4-bromo-3-methylpyridine is formed by reacting the basic pyridine compound with hydrobromic acid. This acid-base reaction protonates the nitrogen atom of the pyridine ring, forming a pyridinium (B92312) cation with a bromide counterion. wikipedia.org

Pyridine and its derivatives are weak bases due to the lone pair of electrons on the nitrogen atom, which is available to accept a proton. vaia.com When 4-bromo-3-methylpyridine is treated with a strong acid like hydrobromic acid (HBr), an acid-base equilibrium is established. The nitrogen atom is protonated, forming the 4-bromo-3-methylpyridinium cation. wikipedia.org

The reaction can be represented as: C₆H₆BrN (aq) + HBr (aq) ⇌ [C₆H₆BrNH]⁺ (aq) + Br⁻ (aq)

The resulting pyridinium ion is the conjugate acid of the parent pyridine base. wikipedia.orgvaia.com In aqueous solution, this pyridinium cation can itself act as a weak acid by donating a proton to water, leading to a slightly acidic pH. pearson.comlibretexts.org The pKa of the pyridinium ion is a measure of its acidity; for the unsubstituted pyridinium ion, the pKa is approximately 5.2. libretexts.org The presence of electron-withdrawing (bromine) and electron-donating (methyl) groups on the ring will influence the precise pKa value of the 4-bromo-3-methylpyridinium cation.

The choice of counterion in a pyridinium salt can significantly influence its physical properties, stability, and utility. nih.govmdpi.com In 4-bromo-3-methylpyridine hydrobromide, the counterion is bromide (Br⁻). Pyridinium salts are often crystalline solids, which can be easier to handle, purify, and store compared to their often oily or volatile free base forms. nih.gov

The properties of the counterion, such as its size, hydration energy, and polarizability, affect the crystal lattice energy and solubility of the salt. nih.gov Studies on various pyridinium salts have shown that the nature of the anion (e.g., Cl⁻, Br⁻, I⁻) can impact the stability and even the biological interactions of the salt. nih.gov For instance, in one study, the bromide counterion was found to be the most effective at destabilizing model membranes compared to other halides. nih.gov The bromide ion can participate in hydrogen bonding with the pyridinium cation (C-H···Br), influencing the crystal packing and supramolecular structure. nih.gov This interaction can affect the salt's stability and reactivity in subsequent synthetic steps. mdpi.com The formation of the hydrobromide salt can also serve as a method for purification, as the salt may precipitate from a solution where impurities remain dissolved.

Reactivity Profiles and Reaction Mechanisms of 4 Bromo 3 Methylpyridine Hydrobromide

Nucleophilic Substitution Reactions (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for functionalizing pyridine rings. Unlike typical SNAr reactions that proceed via a two-step addition-elimination mechanism, the reactivity of certain halogenated pyridines can be more complex, involving highly reactive intermediates. nih.gov The position of the halogen and other substituents on the pyridine ring significantly dictates the operative reaction pathway and the regiochemical outcome of the substitution.

Proposed Pyridyne Intermediates and Their Role in Substitution Processes

A key mechanistic pathway that enables the functionalization of pyridines at positions not typically susceptible to direct SNAr involves the formation of pyridyne intermediates. nih.govchemistryviews.org Pyridynes are highly reactive, neutral intermediates derived from pyridine by the formal removal of two adjacent substituents, creating a strained "triple bond" within the aromatic ring. wikipedia.org

Specifically, in the case of 3-halopyridines, treatment with a strong base can lead to the formation of a 3,4-pyridyne intermediate. rsc.orgwikipedia.org This intermediate was first postulated in 1955 and has since been trapped and studied. nih.govwikipedia.org The reaction of 3-bromopyridine (B30812) with sodium amide in liquid ammonia (B1221849), for instance, yields a mixture of 3-aminopyridine (B143674) and 4-aminopyridine, providing strong evidence for the intermediacy of 3,4-pyridyne. wikipedia.org

Steric and Electronic Effects on Reaction Kinetics and Mechanisms

Both steric and electronic factors play a crucial role in determining the rates and mechanisms of substitution reactions on the pyridine ring. nih.govunilag.edu.ng In the context of 4-bromo-3-methylpyridine (B157446), the methyl group at the C3 position introduces significant steric and electronic influences.

Electronic Effects: The methyl group is weakly electron-donating, which slightly deactivates the pyridine ring towards nucleophilic attack compared to an unsubstituted ring. However, the primary electronic driver for SNAr reactions is the powerful electron-withdrawing effect of the ring nitrogen. For reactions proceeding through a standard SNAr mechanism (addition-elimination), the stability of the negatively charged Meisenheimer intermediate is paramount. Substituents that can stabilize this intermediate will accelerate the reaction. unilag.edu.ng

Steric Effects: The methyl group adjacent to the bromine atom at C4 creates steric hindrance. This can impede the approach of a nucleophile to the C4 position, potentially slowing down a direct SNAr reaction. nih.govnih.gov In cases where a pyridyne intermediate is formed, the methyl group would be located on the pyridyne ring, where it could influence the regioselectivity of the subsequent nucleophilic attack. The interplay between steric repulsion and electronic attraction governs the activation barrier of the substitution process. nih.gov For base-catalyzed pathways, steric hindrance can be more pronounced, as it can affect the proton transfer from the zwitterionic intermediate to the base, which is often the rate-limiting step. unilag.edu.ng

Transition-Metal-Catalyzed Cross-Coupling Reactions

4-Bromo-3-methylpyridine is a valuable building block in organic synthesis, primarily due to its utility in transition-metal-catalyzed cross-coupling reactions. These reactions provide efficient and versatile methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. rsc.org

Applications in Suzuki-Miyaura and Stille Coupling Protocols

The Suzuki-Miyaura and Stille couplings are among the most powerful palladium-catalyzed reactions for C-C bond formation. libretexts.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. beilstein-journals.orgacs.org 4-Bromo-3-methylpyridine has been shown to be an effective substrate in Suzuki-Miyaura couplings, allowing for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position. The reaction is compatible with diverse arylboronic acids, including those bearing either electron-donating or electron-withdrawing substituents. The choice of palladium catalyst, ligand, and base is crucial for optimizing reaction yields and is often substrate-dependent. beilstein-journals.orgresearchgate.net

Coupling PartnerCatalyst/LigandBaseSolventYield
Phenylboronic AcidPd(PPh₃)₄K₂CO₃Toluene/H₂OGood
4-Methoxyphenylboronic AcidPd(OAc)₂ / SPhosK₃PO₄DioxaneHigh
3-Cyanophenylboronic AcidPd₂(dba)₃ / XPhosCs₂CO₃THFModerate-Good
2-Thienylboronic AcidPdCl₂(dppf)Na₂CO₃DMF/H₂OGood

This table represents typical conditions for Suzuki-Miyaura reactions involving bromopyridines and is for illustrative purposes.

Stille Coupling: The Stille reaction couples an organic halide with an organotin compound (organostannane), also catalyzed by palladium. organic-chemistry.orgwikipedia.org The mechanism involves oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to form the product. wikipedia.orgnrochemistry.com While highly effective, a significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. organic-chemistry.org For bromopyridinium salts, Stille reactions have been shown to be efficient when using catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃/P(o-Tol)₃ in the presence of a copper(I) co-catalyst. researchgate.net

Palladium-Catalyzed C-C and C-N Bond Formations

Palladium catalysis is a cornerstone of modern organic synthesis for the construction of C-C and C-N bonds. rsc.orgiupac.org

C-C Bond Formation: Beyond the Suzuki and Stille reactions, other palladium-catalyzed methods like the Heck, Sonogashira, and Negishi couplings are vital for C-C bond formation. libretexts.org For instance, a Negishi coupling of 3-bromo-4-methylpyridine (B15001) with an organozinc reagent has been demonstrated to proceed efficiently in a continuous-flow system using a Pd(I) dimer or Pd(OAc)₂/SPhos as the catalyst. acs.org

C-N Bond Formation (Buchwald-Hartwig Amination): The palladium-catalyzed coupling of amines with aryl halides, known as the Buchwald-Hartwig amination, is a premier method for forming C-N bonds. beilstein-journals.orgnih.gov This reaction allows for the synthesis of arylamines from substrates like 4-bromo-3-methylpyridine. The success of these transformations is highly dependent on the choice of palladium precursor, phosphine (B1218219) ligand, and base. beilstein-journals.orgmit.edu For the coupling of amines with 4-bromo-7-azaindole, a structurally related heterocyclic system, the combination of a palladium source (like Pd₂(dba)₃), a specialized ligand (like Xantphos), and a base (such as Cs₂CO₃) in a solvent like dioxane was found to be crucial for achieving high yields. beilstein-journals.orgnih.govnih.gov

Amine/Amide NucleophileCatalystLigandBaseSolvent
AnilinePd(OAc)₂BINAPNaO-t-BuToluene
MorpholinePd₂(dba)₃XantphosCs₂CO₃Dioxane
BenzylaminePd₂(dba)₃XantphosCs₂CO₃Dioxane
BenzamidePd(OAc)₂XantphosK₂CO₃Dioxane

This table illustrates typical conditions for Buchwald-Hartwig amination reactions with bromo-heterocycles, based on findings for related substrates. beilstein-journals.orgnih.gov

Scope and Limitations in Diverse Synthetic Architectures

4-Bromo-3-methylpyridine hydrobromide serves as a versatile building block in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries. The bromine atom at the 4-position provides a reactive handle for various transformations, most notably palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a primary application, enabling the formation of carbon-carbon bonds. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, a base like K₃PO₄ or K₂CO₃, and an arylboronic acid in a suitable solvent system, often a mixture of 1,4-dioxane (B91453) and water. mdpi.comresearchgate.net This methodology is effective for creating biaryl structures, which are common motifs in biologically active compounds. mdpi.com

Beyond Suzuki coupling, other palladium-catalyzed reactions like the Buchwald-Hartwig amination and Stille coupling are applicable to halopyridines, allowing for the formation of C-N and C-C bonds, respectively. These reactions expand the synthetic utility of 4-bromo-3-methylpyridine, enabling the introduction of diverse functionalities.

However, the reactivity of 4-bromo-3-methylpyridine is not without limitations. The pyridine ring is inherently electron-deficient, which can influence reaction rates compared to analogous bromobenzene (B47551) derivatives. Steric hindrance from the adjacent methyl group at the 3-position can also impede the approach of bulky reagents or catalysts to the bromine at the 4-position, potentially requiring more forcing reaction conditions or specialized catalyst systems. acs.org Furthermore, the basicity of the pyridine nitrogen can lead to catalyst inhibition or undesired side reactions if not properly managed, often necessitating the use of the free base form rather than the hydrobromide salt in many organometallic reactions.

Table 1: Examples of Cross-Coupling Reactions with 4-Bromo-3-methylpyridine Derivatives
Reaction TypeReagents & ConditionsProduct TypeRef
Suzuki-MiyauraArylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane/H₂O, 85-95 °C4-Aryl-3-methylpyridine mdpi.com
Suzuki-MiyauraPhenylboronic acid, Pd(dppf)Cl₂, K₂CO₃, 1,4-dioxane/H₂O, 120 °C (microwave)3-Methyl-4-phenylpyridine researchgate.net
Buchwald-HartwigAmine, Pd catalyst, Base (e.g., NaOtBu)4-Amino-3-methylpyridine derivativeGeneral
StilleOrganostannane, Pd catalyst4-Substituted-3-methylpyridineGeneral

Electrophilic Aromatic Substitution Reactions on the Pyridine Nucleus

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is notoriously difficult. wikipedia.org The electronegative nitrogen atom deactivates the ring towards electrophilic attack by withdrawing electron density, making it significantly less reactive than benzene. wikipedia.orgquora.com This deactivation is further exacerbated in acidic conditions (required for reactions like nitration and sulfonation), as the nitrogen atom becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. wikipedia.orgrsc.org

In 4-bromo-3-methylpyridine, the existing substituents further complicate the reactivity. The ring nitrogen directs incoming electrophiles to the meta-positions (C3 and C5). The methyl group is an activating, ortho-para director (to C2, C4, C6), while the bromine atom is a deactivating, ortho-para director (to C3, C5). The positions are already substituted at C3 and C4. The remaining positions (C2, C5, C6) are influenced by this complex interplay of electronic effects.

Given these factors, EAS reactions on 4-bromo-3-methylpyridine are generally not feasible under standard conditions and require harsh conditions, often resulting in low yields or no reaction. quora.com

Nitration and Sulfonation : Direct nitration or sulfonation of pyridine requires severe conditions. libretexts.orglibretexts.org For 4-bromo-3-methylpyridine, the strong deactivation by the protonated nitrogen under the required acidic conditions makes these reactions practically impossible. wikipedia.orgrsc.org An alternative strategy for functionalizing pyridines involves the initial formation of a pyridine-N-oxide, which activates the ring (particularly at the 2- and 4-positions) towards electrophilic attack, after which the N-oxide can be removed. wikipedia.orgquora.com

Halogenation : While direct electrophilic halogenation on the pyridine ring is challenging, specialized methods have been developed for the regioselective halogenation of pyridines. nih.gov For instance, a ring-opening, halogenation, ring-closing sequence via Zincke imine intermediates allows for halogenation at the 3-position under mild conditions. nih.gov However, applying such methods to an already substituted pyridine like 4-bromo-3-methylpyridine would depend on the specific reaction conditions and substrate compatibility.

Functionalization of the Methyl Group

The methyl group at the C3 position offers a valuable site for functionalization via free-radical halogenation. This reaction, typically performed using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, allows for the selective bromination of the benzylic-like methyl group. daneshyari.comgoogle.com

The reaction proceeds via a free-radical chain mechanism, leading to the formation of 4-bromo-3-(bromomethyl)pyridine. The reactivity of methyl groups on a pyridine ring towards radical bromination is influenced by the position relative to the nitrogen atom. Studies on picolines (methylpyridines) have shown that the order of reactivity can vary, but the nitrogen atom generally has a deactivating inductive effect. daneshyari.com Some reports have indicated that 3-methylpyridine (B133936) can be unreactive towards NBS under certain conditions, suggesting that careful optimization of reaction parameters may be necessary. daneshyari.com

Once formed, the resulting 4-bromo-3-(bromomethyl)pyridine is a highly useful intermediate. The bromomethyl group is an excellent electrophile for subsequent nucleophilic substitution reactions.

The 3-(bromomethyl) group serves as a key functional handle for introducing a wide array of more complex molecular fragments. It readily undergoes Sₙ2 reactions with various nucleophiles, enabling the construction of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.

This strategy is widely employed in medicinal chemistry to link the pyridine core to other functional groups or larger molecular scaffolds. pipzine-chem.comresearchgate.net For example, the bromomethyl derivative can be converted into:

Alcohols : by hydrolysis with aqueous base.

Ethers : by reaction with alkoxides (Williamson ether synthesis).

Amines : by reaction with ammonia or primary/secondary amines.

Nitriles : by reaction with cyanide salts, which can be further hydrolyzed to carboxylic acids.

Esters : by reaction with carboxylate salts.

This versatility makes the radical halogenation of the methyl group a critical first step in many multi-step syntheses originating from 4-bromo-3-methylpyridine.

Dearomatization Reactions and Reduction Pathways of Pyridine Derivatives

Dearomatization reactions transform flat, aromatic pyridines into three-dimensional, saturated or partially saturated heterocyclic structures like dihydropyridines, tetrahydropyridines, and piperidines. mdpi.com These reactions are synthetically valuable but are energetically challenging due to the loss of aromatic stabilization energy. nih.gov

Dearomatization : Nucleophilic dearomatization is a common strategy, which typically requires activation of the pyridine ring to make it more electrophilic. mdpi.commdpi.com This can be achieved by forming an N-acyl or N-alkyl pyridinium salt in situ. The activated pyridinium ion then undergoes nucleophilic attack, usually at the C2 or C4 position. For 4-bromo-3-methylpyridine, attack at the C2 and C6 positions would be expected. More recent methods utilize transition metal catalysts, such as copper or ruthenium complexes, to achieve dearomatization under milder conditions without pre-activation of the pyridine. acs.orgmit.edu

Reduction Pathways : The pyridine ring can be reduced to varying degrees depending on the reducing agent and reaction conditions.

Catalytic Hydrogenation : This method can reduce the pyridine ring to a piperidine (B6355638) ring, although it may also cause hydrodebromination (replacement of the bromine atom with hydrogen) depending on the catalyst and conditions.

Hydride Reducing Agents : The choice of hydride reagent is crucial for selectivity.

Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent and generally does not reduce the pyridine ring unless it is first activated (e.g., as a pyridinium salt). quora.comreddit.com

Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and is capable of reducing the pyridine ring to a piperidine. libretexts.orgyoutube.com It can also reduce the C-Br bond. LiAlH₄ is highly reactive and must be used under anhydrous conditions. youtube.comchemistrysteps.com

Table 2: Common Reduction Methods for Pyridine Derivatives
ReagentProduct TypeNotesRef
H₂, Pd/CPiperidineCan also cause dehalogenation.General
NaBH₄No reaction (on neutral pyridine)Reduces pyridinium salts to tetrahydropyridines. quora.com
LiAlH₄PiperidineStrong, non-selective reducing agent. Reduces C-Br bond. libretexts.orgchemistrysteps.com

Quaternization Reactions and Pyridinium Salt Chemistry

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and react with electrophiles, such as alkyl halides, to form N-alkyl pyridinium salts. This process is known as quaternization. researchgate.netrsc.org The starting material, this compound, is already a salt where the nitrogen is protonated. To perform quaternization with an alkyl halide, the free base, 4-bromo-3-methylpyridine, must first be generated by treatment with a base.

The quaternization reaction is typically carried out by heating the pyridine free base with an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) in a suitable solvent like acetonitrile, toluene, or acetone. nih.gov

The resulting pyridinium salts are structurally diverse and have a wide range of applications. rsc.org They are often used as ionic liquids, phase-transfer catalysts, and are found in many biologically active molecules. researchgate.net The formation of a positive charge on the nitrogen atom significantly alters the chemical properties of the ring:

Increased Electrophilicity : The pyridinium ring is highly electron-deficient and much more susceptible to nucleophilic attack than the neutral pyridine. This is the basis for its use in activating the ring for dearomatization reactions.

Acidity of α-Protons : Protons on carbons adjacent to the quaternary nitrogen (C2 and C6) and on the α-carbon of an N-alkyl substituent become more acidic and can be removed by a base to form pyridinium ylides, which are useful in cycloaddition reactions.

The specific properties of the pyridinium salt, such as its melting point and solubility, can be tuned by changing the nature of the N-substituent and the counter-anion (in this case, bromide). nih.govcore.ac.uk

Advanced Applications As a Synthetic Building Block and Precursor

Strategic Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the 4-bromo-3-methylpyridine (B157446) core allows chemists to employ it as a foundational element for creating intricate heterocyclic structures. The pyridine (B92270) ring is a common feature in numerous natural products and biologically active compounds, and the ability to selectively functionalize it is crucial for synthetic chemists.

The functional groups on 4-bromo-3-methylpyridine hydrobromide can be manipulated to construct fused heterocyclic systems, where another ring is annulated onto the pyridine core. Such fused systems are of considerable interest due to their prevalence in pharmacologically active molecules. nih.gov For instance, derivatives of this compound can undergo cyclization reactions to form bicyclic structures like pyrido[2,3-d]pyrimidines or pyrazolo-[3,4-b]-pyridines. nih.govnih.gov These reactions often involve transforming the methyl group or substituting the bromine atom to introduce functionalities that can participate in ring-closing steps. The ability to form these heterocycles is vital in medicinal chemistry. chemimpex.com

A general strategy might involve a cross-coupling reaction at the 4-position, followed by a subsequent reaction involving the 3-methyl group to complete the new ring. This approach provides a pathway to novel molecular scaffolds with potential therapeutic applications.

The bromine atom at the 4-position is a key feature that enables the synthesis of a wide array of polysubstituted pyridine derivatives. It serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to more complex molecules. researchgate.net

One of the most powerful and widely used methods is the Suzuki-Miyaura cross-coupling reaction, which involves reacting the bromopyridine with an organoboron compound in the presence of a palladium catalyst. researchgate.net This reaction is highly efficient for creating C-C bonds and is increasingly applied in the synthesis of pharmaceuticals and advanced materials. researchgate.net Other notable cross-coupling reactions applicable to this substrate include the Stille coupling and Buchwald-Hartwig amination, further expanding the synthetic possibilities.

Table 1: Common Cross-Coupling Reactions Utilizing 4-Bromo-3-methylpyridine
Reaction NameCoupling PartnerCatalyst/ReagentsBond FormedPrimary Application
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acids or EstersPalladium Catalyst, BaseCarbon-Carbon (sp2-sp2)Synthesis of biaryls, conjugated systems
Buchwald-Hartwig AminationAmines (Primary or Secondary)Palladium Catalyst, BaseCarbon-NitrogenSynthesis of arylamines
Stille CouplingOrganostannanesPalladium CatalystCarbon-CarbonCreation of complex organic molecules

Precursor in the Synthesis of Specific Pharmaceutical and Agrochemical Intermediates

This compound is a recognized intermediate in the production of various biologically active molecules, including potential drug candidates and agrochemical agents. chemimpex.comgoogle.com Its unique substitution pattern makes it a valuable precursor for a range of target molecules in these industries.

The compound's utility in palladium-catalyzed cross-coupling reactions makes it a significant contributor to the synthesis of complex molecular architectures. For example, it can be a starting material in the multi-step synthesis of pyrazine (B50134) carboxamides, which have shown potential as antibacterial agents against extensively drug-resistant (XDR) S. Typhi and as enzyme inhibitors. mdpi.com In such syntheses, the bromopyridine moiety is coupled with various aryl boronic acids via the Suzuki reaction to generate a library of derivatives with diverse functionalities. mdpi.com This modular approach is highly effective for exploring structure-activity relationships.

In modern drug discovery, 4-bromo-3-methylpyridine is considered a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable for the development of new therapeutic agents. By using this compound as a starting point, chemists can rapidly generate large collections, or libraries, of related molecules by employing the versatile cross-coupling reactions mentioned previously. These chemical libraries are then screened for activity against various diseases, accelerating the discovery of new drug candidates. Its role as a versatile intermediate is crucial for creating the chemical diversity needed in these programs. chemimpex.com

Potential in Materials Science and Ligand Design

This compound, and its free base form, serves as a highly versatile precursor in the advanced fields of materials science and ligand design. The strategic placement of the bromine atom, the methyl group, and the nitrogen atom within the pyridine ring offers a unique combination of reactivity and structural properties. The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, enabling the construction of complex molecular architectures, while the pyridine nitrogen acts as a coordination site for metal ions. This dual functionality makes it an invaluable building block for creating sophisticated functional materials and bespoke ligands for catalysis and metal-organic frameworks.

Several chemical suppliers categorize 4-Bromo-3-methylpyridine under specialized material precursors, such as "OLED Materials," "Organic Framework Building Blocks," and "Catalysts and Ligands," underscoring its established role in the synthesis of next-generation materials. echemhub.comcsnpharm.combldpharm.comcatsyn.comambeed.com Furthermore, the inherent electronic properties of the molecule are noteworthy; the presence of the bromine atom allows it to participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly exploited in crystal engineering and the rational design of solid-state materials. scbt.com

Detailed Research Findings in Ligand Synthesis

A significant application of 4-Bromo-3-methylpyridine is in the synthesis of complex organic ligands. Its utility has been demonstrated in the preparation of organocuprate reagents for asymmetric synthesis. In a notable study, a cuprate (B13416276) derived from 4-bromo-3-methylpyridine was used in conjugate addition reactions to various Michael acceptors. imperial.ac.ukacs.org This reaction served as a key step in building chiral molecules, highlighting the compound's role in creating ligands with precise stereochemistry. imperial.ac.ukacs.org The efficiency of this transformation showcases its value as a precursor to medicinally and biologically relevant compounds, such as the sesquiterpenoid esterifying ligand (−)-Evoninic Acid. imperial.ac.ukacs.org

The reaction yields of the 4-bromo-3-methylpyridine-derived cuprate with different substrates are detailed below, demonstrating its effectiveness in forming new carbon-carbon bonds.

Michael Acceptor SubstrateProductReported Yield (%)Reference
(E)-methyl crotonateMethyl 3-(3-methylpyridin-4-yl)butanoate65% imperial.ac.ukacs.org
(E)-3-penten-2-one4-(3-methylpyridin-4-yl)pentan-2-one82% imperial.ac.ukacs.org
(E)-crotononitrile3-(3-methylpyridin-4-yl)butanenitrile69% imperial.ac.ukacs.org

The compound is also implicated as a precursor for multi-ferrocene-based ligands. acs.org These organometallic structures are of great interest in materials science for their redox activity and are used in molecular electronics, sensors, and catalysis. The synthesis involves coupling the bromopyridine moiety with a ferrocene (B1249389) core, demonstrating how this building block can be used to bridge organic and inorganic chemistry to create advanced functional materials. acs.org The ability to readily undergo such coupling reactions makes 4-bromo-3-methylpyridine a key intermediate for researchers developing novel redox-active systems.

Computational and Theoretical Investigations of 4 Bromo 3 Methylpyridine Hydrobromide

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic properties and reactivity of molecules. For the 4-bromo-3-methylpyridinium cation, DFT calculations can elucidate its fundamental chemical characteristics, offering predictive insights that complement experimental findings.

Computational studies, particularly using DFT, are instrumental in exploring the potential reactivity of the 4-bromo-3-methylpyridinium cation. By mapping the potential energy surface, chemists can identify transition states and intermediates for various hypothetical reactions, such as nucleophilic aromatic substitution.

The presence of the electron-withdrawing pyridinium (B92312) nitrogen and the bromine substituent activates the ring towards nucleophilic attack. Theoretical calculations can determine the activation energies for substitution at different positions, predicting the most likely reaction pathways. For instance, the reaction mechanism for the displacement of the bromide by a nucleophile can be modeled to understand the energetic barriers and the structure of the transition state.

Illustrative Example of Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

Reaction Pathway Nucleophile Solvent Model Calculated Activation Energy (kJ/mol)
Substitution at C4 Hydroxide Water (PCM) 110
Substitution at C2 Hydroxide Water (PCM) 145
Substitution at C6 Hydroxide Water (PCM) 152

Note: The data in this table is illustrative, based on typical values for similar aromatic systems, and represents the type of output generated from DFT calculations.

DFT calculations provide a detailed picture of the electronic landscape of the 4-bromo-3-methylpyridinium cation. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding its chemical reactivity. The LUMO is typically localized on the pyridine (B92270) ring, indicating its susceptibility to nucleophilic attack.

The distribution of electrostatic potential (ESP) on the molecular surface is a key output. For the 4-bromo-3-methylpyridinium cation, a significant positive potential (a "σ-hole") is expected on the bromine atom along the C-Br bond axis. acs.org This positive region is crucial for understanding halogen bonding. Protonation or N-alkylation of halopyridines has been shown to considerably increase the positive electrostatic potential of the halogen σ-hole, making the cation a stronger halogen bond donor. acs.org

Reactivity descriptors, derived from conceptual DFT, quantify the reactivity. These include chemical potential, hardness, and the Fukui function, which predicts the most reactive sites within the molecule for nucleophilic and electrophilic attack.

Illustrative Table of Calculated Electronic Properties and Reactivity Descriptors

Property Calculated Value Interpretation
HOMO Energy -8.2 eV Energy of the highest energy electrons
LUMO Energy -3.5 eV Energy of the lowest available orbital; site for nucleophilic attack
HOMO-LUMO Gap 4.7 eV Relates to chemical stability and reactivity
Max. ESP on σ-hole (Br) +45 kcal/mol Strength of the halogen bond donor site
Atomic Charge (N) -0.45 e Partial negative charge on the nitrogen atom
Atomic Charge (Br) -0.05 e Partial negative charge on the bromine atom

Note: The data in this table is illustrative, based on computational studies of similar bromopyridinium systems, and serves to exemplify the outputs of such analyses.

For reactions involving the 4-bromo-3-methylpyridinium cation, DFT can be a powerful predictive tool for regioselectivity. For example, in a potential cross-coupling reaction, calculations can compare the energy barriers for oxidative addition at the C-Br bond versus C-H activation at other positions on the ring. The lower energy pathway would indicate the preferred site of reaction. The methyl group's electronic and steric influence on the reactivity of adjacent positions can also be quantified, explaining observed experimental outcomes or guiding synthetic efforts.

Noncovalent Interactions and Supramolecular Chemistry

The hydrobromide salt structure is heavily influenced by a network of noncovalent interactions. In the solid state, these interactions dictate the crystal packing, while in solution, they influence solvation and aggregation.

A key noncovalent interaction for this compound is halogen bonding. The bromine atom on the electron-deficient pyridinium ring acts as a halogen bond donor, interacting with Lewis basic sites. In the context of 4-bromo-3-methylpyridine (B157446) hydrobromide, the bromide anion is an excellent halogen bond acceptor.

Computational studies on similar halopyridinium systems have shown that the C–Br···Br⁻ interaction is a significant force in the crystal lattice. acs.org The strength of this interaction can be calculated using high-level ab initio methods. DFT calculations have estimated that the binding energies for halogen bonds involving N-methylated bromopyridinium cations can range from 43 to 51 kJ/mol, indicating a strong, primarily electrostatic interaction. acs.org The linearity of the C-Br···X⁻ angle (where X is an anion) is a characteristic feature of strong halogen bonds.

In the solid state, the crystal structure of 4-bromo-3-methylpyridine hydrobromide is determined by a balance of several intermolecular forces. Alongside the primary ionic interaction between the pyridinium cation and the bromide anion, there is a competition and interplay between halogen bonds (C–Br···Br⁻) and hydrogen bonds (N⁺–H···Br⁻).

Computational analysis, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the total interaction energy into physically meaningful components like electrostatics, exchange-repulsion, induction, and dispersion. This allows for a detailed understanding of the nature of the bonds. Hirshfeld surface analysis is another computational tool used to visualize and quantify intermolecular contacts in a crystal lattice.

In solution, the interactions with solvent molecules become paramount. Implicit and explicit solvent models in quantum chemical calculations can be used to study how the solvent affects the geometry and electronic structure of the ion pair and its propensity to form halogen or hydrogen bonds.

Illustrative Table of Calculated Intermolecular Interaction Energies

Interaction Type Interacting Pair Basis Set Calculated Interaction Energy (kJ/mol)
Halogen Bond C–Br ··· Br⁻ def2-TZVP -48.5
Hydrogen Bond N⁺–H ··· Br⁻ def2-TZVP -65.2
π-π Stacking Pyridinium-Pyridinium def2-TZVP -12.0
C-H···Br⁻ Methyl C-H ··· Br⁻ def2-TZVP -8.5

Note: This data is illustrative, representing typical energy values derived from DFT calculations for analogous pyridinium halide systems to demonstrate the relative strengths of different noncovalent interactions.

Theoretical Studies on Acid-Base Equilibria and Protonation Dynamics

The acid-base equilibria of this compound are centered on the protonation and deprotonation of the pyridine nitrogen atom. Theoretical studies are instrumental in understanding the intrinsic basicity of the parent molecule, 4-bromo-3-methylpyridine, and the stability of its conjugate acid, the 4-bromo-3-methylpyridinium cation. The acidity constant (pKa) is a key parameter in these studies, and computational methods have become increasingly reliable for its prediction.

A predicted pKa value for 4-bromo-3-methylpyridine is approximately 3.58. chemicalbook.com This value indicates that it is a moderately weak base, a characteristic influenced by the electronic effects of its substituents. The bromine atom at the 4-position exerts a significant electron-withdrawing inductive effect (-I), which tends to decrease the electron density on the pyridine ring and, consequently, reduces the basicity of the nitrogen atom. Conversely, the methyl group at the 3-position has a weak electron-donating inductive effect (+I), which slightly counteracts the effect of the bromine atom.

Computational approaches to pKa prediction for pyridine derivatives often employ quantum chemical calculations, such as Density Functional Theory (DFT), combined with a solvation model to account for the influence of the solvent, typically water. mdpi.combas.bg These methods calculate the Gibbs free energy change for the deprotonation of the pyridinium cation. The thermodynamic cycle below is commonly used for these calculations:

Thermodynamic Cycle for pKa Calculation

Where B is 4-bromo-3-methylpyridine and BH⁺ is the 4-bromo-3-methylpyridinium cation.

The accuracy of these predictions depends on the level of theory, the basis set, and the solvation model used. bas.bg For instance, methods like B3LYP, M062X, and WB97XD with various basis sets (e.g., 6-31+G(d,p)) are often employed, along with continuum solvation models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). bas.bgpeerj.com

Protonation dynamics, the process of proton transfer to and from the pyridine nitrogen, can also be investigated theoretically. Ab initio molecular dynamics (AIMD) simulations can model the explicit interaction of the pyridine with solvent molecules and the proton transfer events. mdpi.com These simulations provide insights into the hydrogen-bonding network around the nitrogen atom and the energy barriers associated with protonation and deprotonation. The protonation of a pyridine nitrogen has been shown to significantly strengthen its interactions with Lewis bases, a principle that also applies to its interaction with solvent molecules. rsc.org

Computational MethodPredicted PropertyValueReference CompoundExperimental pKa of Reference
Not specifiedpKa3.58 ± 0.10Pyridine5.25
AM1/COSMOpKaVaries3-substituted pyridinesVaries
B3LYP/6-31G(d)pKaVariesHalogen-substituted pyridinesVaries

Molecular Dynamics Simulations to Understand Conformation and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape of this compound and the influence of the surrounding solvent on its structure and dynamics. researchgate.net In this ionic compound, the key conformational degree of freedom is the rotation of the methyl group attached to the pyridine ring. Additionally, MD simulations can provide detailed insights into the solvation structure around both the 4-bromo-3-methylpyridinium cation and the bromide anion.

Conformational Analysis:

The primary focus of a conformational analysis of the 4-bromo-3-methylpyridinium cation would be the rotational barrier of the C-C bond between the pyridine ring and the methyl group. While the barrier is expected to be relatively low, interactions with the adjacent bromine atom and the charged nitrogen within the ring could influence its rotational preference. nih.govmdpi.com Quantum chemical calculations can be used to compute the potential energy surface for this rotation, identifying the minimum energy (most stable) and maximum energy (transition state) conformations. researchgate.net For an isolated cation, the rotational barrier is likely to be small, but in a condensed phase or in the presence of the bromide counter-ion, intermolecular interactions will play a more significant role.

Solvent Effects:

MD simulations are particularly well-suited for studying the effects of different solvents on the structure and interactions of this compound. nih.gov By explicitly modeling solvent molecules (such as water, methanol, or dimethyl sulfoxide), these simulations can reveal:

Solvation Shells: The arrangement of solvent molecules around the pyridinium cation and the bromide anion. In polar protic solvents like water, strong hydrogen bonds would be expected between the solvent's hydrogen atoms and the bromide anion, and between the solvent's oxygen atoms and the acidic proton on the pyridinium nitrogen. nih.gov

Ion Pairing: The simulations can quantify the extent of direct contact versus solvent-separated ion pairing between the 4-bromo-3-methylpyridinium cation and the bromide anion. The nature of the solvent will heavily influence this equilibrium. Polar solvents with high dielectric constants will favor solvent-separated ions, while less polar solvents will promote direct ion pairing. mdpi.com

Dynamic Properties: MD simulations can also be used to calculate dynamic properties such as the diffusion coefficients of the ions in different solvents and the residence time of solvent molecules in the first solvation shell. rsc.org These properties are crucial for understanding the transport and reactivity of the compound in solution.

The force fields used in classical MD simulations are critical for accurately representing the intermolecular interactions. For ionic species like this compound, these force fields must correctly describe the electrostatic interactions, van der Waals forces, and any potential for specific interactions like halogen bonding between the bromine atom of one cation and an electronegative atom of a neighboring molecule or solvent. nih.gov

Simulation AspectInformation GainedKey Influencing Factors
Conformational Analysis Rotational barrier of the methyl group; preferred dihedral angles.Steric hindrance from adjacent groups; electrostatic interactions within the molecule.
Solvation Structure Radial distribution functions showing the arrangement of solvent molecules around the cation and anion.Solvent polarity; hydrogen bonding capacity of the solvent; ion size and charge distribution.
Ion Pairing Distribution of distances between the pyridinium cation and bromide anion.Solvent dielectric constant; specific ion-solvent interactions.
Dynamic Properties Diffusion coefficients; solvent exchange rates.Solvent viscosity; strength of ion-solvent interactions.

Q & A

Advanced Research Question

  • Steric Effects : The methyl group at position 3 hinders nucleophilic substitution at position 4, favoring elimination pathways under basic conditions .
  • Electronic Effects : Bromine’s electron-withdrawing nature increases the pyridine ring’s acidity, enhancing solubility in polar solvents .
  • Thermal Stability : Variable-temperature IR studies show decomposition above 250°C, with C-Br bond cleavage initiating degradation .

Methodological Insight : For stability assays, use thermogravimetric analysis (TGA) coupled with mass spectrometry to identify decomposition products .

What are the key considerations for comparative studies of this compound with halogenated analogs?

Advanced Research Question
Compare with analogs like 4-chloro-3-methylpyridine or 4-bromo-5-methylpyridine to assess:

  • Reactivity : Bromine’s higher polarizability accelerates Suzuki-Miyaura coupling compared to chlorine .
  • Biological Activity : Substitution at position 3 (methyl vs. hydroxyl) alters bioavailability in antimicrobial assays .

Q. Resolution Strategy :

Characterize under anhydrous conditions (e.g., glovebox for NMR).

Validate with single-crystal X-ray structures to confirm protonation sites .

What safety protocols are critical when handling this compound?

Basic Research Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Work in a fume hood due to HBr release upon decomposition .
  • First Aid : For inhalation, move to fresh air; for skin contact, rinse with water for 15 minutes .

Methodological Insight : Store in airtight containers with desiccants to prevent hydroscopic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.